4-硝基苯基 6'-脱氧-6'-(2-吡啶基氨基)-α-D-五-(1-4)-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

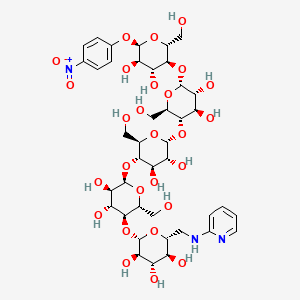

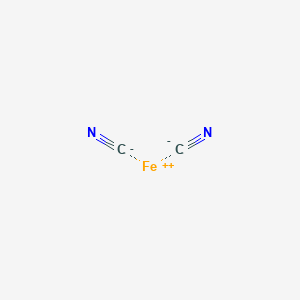

4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside, abbreviated as 4NPDPG, is a synthetic compound that has been studied for its potential applications in the field of chemistry and biochemistry. 4NPDPG has been shown to be a useful substrate for a variety of biochemical reactions, and its structure and reactivity have been studied extensively. 4NPDPG is a highly water-soluble compound and is relatively stable in aqueous solutions.

科学研究应用

相关化合物的研究应用

1. 烟草研究和癌症中的生物标志物研究测量人类尿液中的致癌物代谢物,包括亚硝胺及其代谢物,可以深入了解与烟草相关的致癌物的暴露和代谢过程。此类研究对于理解烟草使用与癌症发展之间的联系至关重要,特定的生物标志物提供了有关致癌物剂量和暴露描述的信息。该研究领域采用各种分析方法来量化这些代谢物,说明了相关吡喃葡萄糖苷化合物在生物标志物识别和定量中的潜在应用领域 (Hecht,2002)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside' involves the protection of the hydroxyl group at the C-6' position of glucose, followed by the coupling of the protected glucose derivative with 2-pyridylamine. The resulting intermediate is then deprotected and coupled with 4-nitrophenol to obtain the final product.", "Starting Materials": [ "D-glucose", "2-pyridylamine", "4-nitrophenol", "1,2,3,4,6-penta-O-acetyl-D-glucopyranose", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Methanol", "Dichloromethane", "Diethyl ether", "Triethylamine", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Protection of C-6' hydroxyl group of glucose using acetic anhydride and pyridine to obtain 1,2,3,4,6-penta-O-acetyl-D-glucopyranose", "Coupling of 1,2,3,4,6-penta-O-acetyl-D-glucopyranose with 2-pyridylamine using DCC and DMAP in dichloromethane to obtain the protected glucose-2-pyridylamine intermediate", "Deprotection of the acetyl groups using sodium bicarbonate in methanol to obtain the unprotected glucose-2-pyridylamine intermediate", "Coupling of the unprotected glucose-2-pyridylamine intermediate with 4-nitrophenol using DCC and DMAP in dichloromethane to obtain the final product", "Purification of the final product using column chromatography with diethyl ether and triethylamine as eluent", "Drying of the purified product using sodium sulfate" ] } | |

CAS 编号 |

100111-14-6 |

分子式 |

C41H59N3O27 |

分子量 |

1025.9 g/mol |

IUPAC 名称 |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2,4,5-trihydroxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[2-(pyridin-2-ylamino)ethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C41H59N3O27/c45-11-17-32(23(50)28(55)37(64-17)62-15-6-4-14(5-7-15)44(60)61)68-39-29(56)24(51)34(19(13-47)65-39)69-41-31(58)26(53)35(36(59)71-41)70-40-30(57)25(52)33(18(12-46)66-40)67-38-27(54)22(49)21(48)16(63-38)8-10-43-20-3-1-2-9-42-20/h1-7,9,16-19,21-41,45-59H,8,10-13H2,(H,42,43)/t16-,17-,18-,19-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35?,36+,37+,38-,39-,40-,41+/m1/s1 |

InChI 键 |

YOUHTYWPJOTHQP-PAHKVOLVSA-N |

手性 SMILES |

C1=CC=NC(=C1)NCC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)OC4[C@@H]([C@H]([C@H](O[C@@H]4O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)O)O)CO)O)O)O |

SMILES |

C1=CC=NC(=C1)NCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)CO)CO)O)O)O |

规范 SMILES |

C1=CC=NC(=C1)NCCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(C(C(OC4O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)O)O)CO)O)O)O |

同义词 |

4-nitrophenyl-O-6-deoxy-6-((2-pyridyl)amino)-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-alpha-D-glucopyranoside FG5P |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3R,4R)-4-[hydroxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B1205708.png)

![1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1205710.png)